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molecular formula C12H20N2O2 B8812789 N-(2,2-Diethoxyethyl)pyridine-4-methylamine CAS No. 35822-55-0

N-(2,2-Diethoxyethyl)pyridine-4-methylamine

Cat. No. B8812789
M. Wt: 224.30 g/mol
InChI Key: CHSZWWRAQKHIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound IX-2, 2,2-diethoxyethanamine (162.8 ml, 1120 mmol) was reacted with 4-pyridinecarboxaldehyde (120 g, 1120 mmol) and the obtained residue was purified by silica gel column chromatography (eluent: ethyl acetate and ethyl acetate:ethanol=15:1) to obtain the title compound (110 g, 44%).
Quantity
162.8 mL
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[N:10]1[CH:15]=[CH:14][C:13]([CH:16]=O)=[CH:12][CH:11]=1>>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH:6][CH2:16][C:13]1[CH:14]=[CH:15][N:10]=[CH:11][CH:12]=1)[CH3:2]

Inputs

Step One
Name
Quantity
162.8 mL
Type
reactant
Smiles
C(C)OC(CN)OCC
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (eluent: ethyl acetate and ethyl acetate:ethanol=15:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNCC1=CC=NC=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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